N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
A study by Azab et al. (2013) involved synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents. This research illustrates the broader potential of sulfonamide compounds in combating bacterial infections, showcasing their importance in developing new antibiotics (Azab, Youssef, & El‐Bordany, 2013).
Drug Metabolism Studies
The biocatalytic application for drug metabolism, as demonstrated by Zmijewski et al. (2006), used microbial systems to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach highlights the utility of sulfonamides in understanding drug metabolism through microbial-based systems, providing a pathway for the analysis of drug interactions and the development of therapeutic agents (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Anticancer and Antiviral Research
Research into celecoxib derivatives by Küçükgüzel et al. (2013) investigated compounds for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study underscores the versatility of sulfonamide derivatives in targeting various biological pathways, suggesting their potential in developing treatments for cancer and viral infections (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
CNS Disorders Treatment
Canale et al. (2016) developed N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, identifying compounds with potential for treating CNS disorders. This research demonstrates the compound's ability to interact with serotonin and dopamine receptors, offering insights into the development of new treatments for complex diseases like depression and cognitive disorders (Canale, Kurczab, Partyka, Satała, Słoczyńska, Kos, Jastrzębska-Więsek, Siwek, Pękala, Bojarski, Wesołowska, Popik, & Zajdel, 2016).
Synthesis of Cyclopropane Derivatives
Giri et al. (2006) explored a novel route for synthesizing cyclopropane derivatives, demonstrating the compound's role in advancing synthetic chemistry methodologies. This work not only contributes to the field of organic synthesis but also opens up new avenues for the development of compounds with potential applications in various scientific research areas (Giri, Wasa, Breazzano, & Yu, 2006).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-14(13-4-3-9-20-13)11(2)17(16-10)8-7-15-21(18,19)12-5-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVUEBPULADGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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